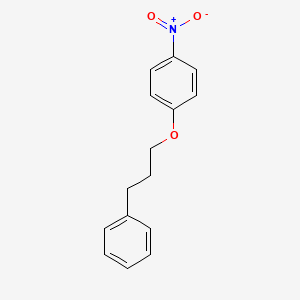

1-Nitro-4-(3-phenylpropoxy)benzene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

60091-85-2 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC 名称 |

1-nitro-4-(3-phenylpropoxy)benzene |

InChI |

InChI=1S/C15H15NO3/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 |

InChI 键 |

FZALOYDPFXOYRX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Nitro 4 3 Phenylpropoxy Benzene

Nucleophilic Aromatic Substitution Approaches

A prominent method for synthesizing 1-Nitro-4-(3-phenylpropoxy)benzene involves nucleophilic aromatic substitution (SNA_r). This approach is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.

Etherification via Phenoxide Intermediates

The formation of the ether bond in this compound is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.com This classic organic reaction involves the reaction of a phenoxide ion with a suitable alkyl halide. masterorganicchemistry.com

One synthetic route involves the reaction of 3-Phenylpropanol with 4-Fluoronitrobenzene. In this process, 3-Phenylpropanol is first deprotonated by a base to form the corresponding 3-phenylpropoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient carbon atom of 4-Fluoronitrobenzene that bears the fluorine atom. The fluoride (B91410) ion, being a good leaving group in the context of nucleophilic aromatic substitution on nitro-activated rings, is subsequently displaced to yield this compound. wikipedia.org The presence of the nitro group para to the fluorine is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction.

An alternative and perhaps more common approach is the reaction between 4-Nitrophenol (B140041) and 3-Phenylpropyl Bromide. chemsrc.com In this variation of the Williamson ether synthesis, 4-Nitrophenol is treated with a base to generate the 4-nitrophenoxide ion. This phenoxide, a potent nucleophile, then undergoes an S_N2 reaction with 3-Phenylpropyl Bromide, where the bromide ion serves as the leaving group, resulting in the formation of the desired ether product, this compound. masterorganicchemistry.comsigmaaldrich.com

The choice of base is critical in promoting the formation of the phenoxide or alkoxide intermediate. Both potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed as basic catalysts in these etherification reactions. researchgate.netjocpr.com

Potassium Carbonate (K₂CO₃): As a relatively inexpensive and moderately strong base, K₂CO₃ is effective in deprotonating phenols. researchgate.net Its heterogeneous nature in many organic solvents can be advantageous for product purification. researchgate.net

Cesium Carbonate (Cs₂CO₃): Cesium carbonate is a stronger and more soluble base than K₂CO₃ in many organic solvents. jocpr.com This increased basicity and solubility often lead to faster reaction rates and higher yields, a phenomenon known as the "cesium effect." Cs₂CO₃ is particularly useful for less reactive substrates or when milder reaction conditions are required. jocpr.com

| Catalyst | Key Advantages |

| K₂CO₃ | Cost-effective, moderate basicity, often used in industrial processes. researchgate.net |

| Cs₂CO₃ | Higher reactivity, better solubility in organic solvents, can lead to higher yields and faster reactions. jocpr.com |

The solvent system plays a pivotal role in the success of the synthesis. Polar aprotic solvents are generally preferred for Williamson ether synthesis and nucleophilic aromatic substitution reactions.

Dimethylformamide (DMF): DMF is a polar aprotic solvent that effectively solvates cations, leaving the anionic nucleophile (phenoxide) more reactive. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate.

Acetonitrile (B52724): Another suitable polar aprotic solvent, acetonitrile, offers similar benefits to DMF in terms of enhancing nucleophilicity. The choice between DMF and acetonitrile can sometimes be influenced by the solubility of the reactants and the desired reaction temperature.

The dielectric constant of the solvent can influence the rate of reaction and, in some cases, the product distribution. researchgate.net

The temperature and duration of the reaction are interdependent parameters that must be optimized to achieve a high yield of this compound while minimizing the formation of byproducts. Generally, increasing the reaction temperature accelerates the rate of reaction. google.com However, excessively high temperatures can lead to decomposition of the reactants or products. The optimal reaction time is typically determined by monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. For instance, a typical reaction might proceed for several hours at a moderately elevated temperature. google.com

| Parameter | Influence on Reaction |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions if too high. google.com |

| Duration | The reaction is typically run until the limiting reagent is consumed, as monitored by analytical techniques. google.com |

Mitsunobu Reaction Protocols for Related Nitrobenzene (B124822) Derivatives

The Mitsunobu reaction is a powerful method for forming ethers from alcohols and phenols, valued for its mild conditions and stereospecificity. sigmaaldrich.comnih.gov For the synthesis of nitrobenzene derivatives like this compound, 4-nitrophenol serves as the acidic pronucleophile. commonorganicchemistry.com

A general protocol involves dissolving the phenol (B47542) (e.g., 4-nitrophenol), an alcohol (e.g., 3-phenyl-1-propanol), and triphenylphosphine (B44618) (PPh₃) in a suitable anhydrous solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The mixture is cooled, often to 0 °C, before the slow, dropwise addition of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.comwikipedia.org The reaction is then typically allowed to stir at room temperature for several hours. wikipedia.org The order of reagent addition can be crucial; in some cases, pre-forming the betaine (B1666868) by adding the azodicarboxylate to the triphenylphosphine before introducing the alcohol and phenol can lead to better results. wikipedia.org

The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group. organic-chemistry.org The phenoxide then displaces this group in an Sɴ2 fashion. wikipedia.org While the reaction is broadly applicable, the acidity of the nucleophile is a key factor; phenols are excellent substrates for this transformation. commonorganicchemistry.comorganic-chemistry.org

Comparative Analysis of Synthetic Strategies

Choosing between synthetic routes like the Williamson ether synthesis and the Mitsunobu reaction requires a careful evaluation of several factors, including yield, stereochemical outcomes in related syntheses, and reagent costs.

Efficiency and Yield Considerations

Both the Williamson ether synthesis and the Mitsunobu reaction can provide good to excellent yields, though this is highly dependent on the specific substrates and reaction conditions.

Mitsunobu Reaction: The Mitsunobu reaction is often lauded for its high yields under mild conditions. ontosight.ai However, the yield can be influenced by various factors, including the choice of reagents, solvent, and the specific reactivity of the substrates. researchgate.net The formation of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification and affect the isolated yield. sigmaaldrich.com

| Synthetic Strategy | Typical Yield Range | Key Factors Influencing Yield |

| Williamson Ether Synthesis | 50-95% byjus.com | Substrate structure (primary alkyl halide is best), reaction temperature, choice of base and solvent. masterorganicchemistry.comchem-station.com |

| Mitsunobu Reaction | Generally high, but variable | Substrate steric hindrance, pKa of the nucleophile, solvent polarity, order of reagent addition. nih.govresearchgate.net |

Stereochemical Control and Regioselectivity in Analogous Syntheses

In the specific synthesis of this compound from 4-nitrophenol and 3-phenyl-1-propanol, the alcohol is achiral, meaning there is no stereocenter to consider. However, understanding the stereochemical implications of these reactions is crucial when planning syntheses of more complex, chiral analogues.

Williamson Ether Synthesis: This reaction proceeds via a classic Sɴ2 mechanism. masterorganicchemistry.com This mechanism involves a backside attack by the nucleophile (the phenoxide) on the carbon bearing the leaving group. If a chiral secondary alkyl halide were used in an analogous synthesis, this would result in a predictable inversion of stereochemistry at that carbon center. youtube.com

Mitsunobu Reaction: A hallmark of the Mitsunobu reaction is its stereospecificity. The reaction proceeds with a clean inversion of configuration at the alcohol's stereocenter. nih.govorganic-chemistry.org This makes it an exceptionally powerful tool for controlling stereochemistry in the synthesis of complex molecules, such as natural products. nih.gov

Regioselectivity is generally not a major issue in these syntheses, as the reaction occurs specifically at the phenolic hydroxyl group of 4-nitrophenol and the hydroxyl group of the alcohol or the halide of the alkyl halide.

Evaluation of Reagent Availability and Cost-Effectiveness

The cost and availability of reagents can be a determining factor in selecting a synthetic route, particularly for large-scale production.

Williamson Ether Synthesis: The reagents for this synthesis are generally common, widely available, and relatively inexpensive. They include a strong base like sodium hydride (NaH) or potassium carbonate, a common organic solvent, and an alkyl halide. youtube.com

Mitsunobu Reaction: This reaction requires more specialized and costly reagents. Triphenylphosphine (PPh₃) and azodicarboxylates like DEAD and DIAD are significantly more expensive than the basic reagents used in the Williamson synthesis. wikipedia.orgtcichemicals.com Furthermore, these reagents can be hazardous; for instance, azodicarboxylates can be thermally unstable. tcichemicals.com

| Reagent | Synthetic Method | Relative Cost & Availability |

| 3-phenyl-1-propyl halide | Williamson Ether Synthesis | Generally available and moderately priced. |

| Sodium Hydride (NaH) | Williamson Ether Synthesis | Common, inexpensive base. |

| 4-Nitrophenol | Both | Common, inexpensive starting material. |

| 3-Phenyl-1-propanol | Mitsunobu Reaction | Common, inexpensive starting material. |

| Triphenylphosphine (PPh₃) | Mitsunobu Reaction | More expensive than basic reagents. wikipedia.org |

| DEAD / DIAD | Mitsunobu Reaction | Expensive and requires careful handling. wikipedia.orgtcichemicals.com |

Purification and Isolation Techniques in Synthesis

Proper purification is essential to isolate the target compound, this compound, from unreacted starting materials and reaction byproducts.

Extraction and Washing Procedures

Liquid-liquid extraction is a fundamental technique used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. youtube.comharpercollege.edu

Following the synthesis of this compound, the reaction mixture is typically worked up by diluting it with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297). mit.edu This organic solution is then transferred to a separatory funnel for washing.

A typical washing sequence might include:

Water Wash: To remove highly polar, water-soluble impurities. mit.edu

Aqueous Base Wash: A wash with a dilute basic solution, such as 10% sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃), is crucial for removing any unreacted 4-nitrophenol by converting it to its highly water-soluble sodium salt. mit.edu When using sodium bicarbonate with an acidic reaction mixture, frequent venting of the separatory funnel is necessary to release the pressure from the generated carbon dioxide gas. pitt.edu

Brine Wash: A final wash with a saturated solution of sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer before the final drying step. mit.edu

After washing, the organic layer is collected and treated with a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. mit.edu The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which may be further purified by techniques like recrystallization or column chromatography. mit.edumit.edu

Chromatographic Purification Methods (e.g., Flash Column Chromatography)

Following the synthesis of this compound, the crude product often contains unreacted starting materials and byproducts. Flash column chromatography is a highly effective and widely used method for the purification of this and other organic compounds. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents.

The principle behind this separation is the differential adsorption of the components of the mixture onto the stationary phase. In the case of this compound, a non-polar solvent system is generally effective. A common eluent system for similar compounds involves a mixture of ethyl acetate and petroleum ether. The polarity of the solvent system is optimized to achieve the best separation, where the desired compound moves down the column at a moderate rate, allowing for its separation from more polar and less polar impurities.

For the purification of a related compound, 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene, a silica gel column with an eluent system of ethyl acetate/petroleum ether (1:2) has been successfully employed. This suggests that a similar solvent system would be a suitable starting point for the purification of this compound. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then removed under reduced pressure to yield the purified compound.

Table 1: Illustrative Parameters for Flash Column Chromatography

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Ethyl Acetate / Petroleum Ether (gradient or isocratic) |

| Typical Eluent Ratio | Starting with low polarity (e.g., 5% Ethyl Acetate in Petroleum Ether) and gradually increasing the polarity. |

| Detection Method | UV light (at 254 nm) for visualizing spots on TLC plates. |

Recrystallization Techniques

Recrystallization is a powerful purification technique for solid organic compounds and is often used after chromatographic purification to achieve an even higher degree of purity. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For aryl ethers and nitroaromatic compounds, a variety of solvents can be effective.

Table 2: Potential Solvents for Recrystallization

| Solvent/Solvent System | Rationale for Use |

| Ethanol (B145695) | Often a good choice for moderately polar compounds. |

| Ethyl Acetate / Hexane (B92381) | A common two-solvent system where the compound is dissolved in the more soluble solvent (ethyl acetate) and the less soluble solvent (hexane) is added to induce crystallization. |

| Isopropanol | Similar properties to ethanol and can be an effective alternative. |

Chemical Transformations and Derivatization Strategies

Reactions Involving the Nitro Moiety

The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. Its reduction to an amino group is a pivotal transformation, as it converts a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This opens up a plethora of subsequent derivatization possibilities.

Reduction to the Amine Derivative (e.g., 1-Amino-4-(3-phenylpropoxy)benzene)

The conversion of 1-nitro-4-(3-phenylpropoxy)benzene to its corresponding amine, 1-amino-4-(3-phenylpropoxy)benzene, is a fundamental and widely employed reaction. Several methods are available for this reduction, with catalytic hydrogenation and transfer hydrogenation being among the most common and efficient. masterorganicchemistry.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and widely used method for the reduction of aromatic nitro compounds. researchgate.netuctm.edu This heterogeneous catalytic process involves the use of molecular hydrogen (H₂) as the reductant. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere. uctm.edu The Pd/C catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine.

The general conditions for the catalytic hydrogenation of a nitroarene like this compound would involve stirring the nitro compound with a catalytic amount of Pd/C in a solvent under a positive pressure of hydrogen gas. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Parameter | Typical Conditions |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas (H₂) |

| Solvent | Ethanol, Methanol |

| Temperature | Room Temperature to mild heating |

| Pressure | 1 atm to higher pressures |

Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. google.com In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a commonly used hydrogen donor in conjunction with a palladium catalyst. google.comresearchgate.net

This method is often preferred for its operational simplicity and milder reaction conditions. The reaction involves mixing the nitro compound, the catalyst (e.g., Pd/C), and an excess of ammonium formate in a suitable solvent, such as methanol or ethanol. The reaction can often be carried out at room temperature. google.com The decomposition of ammonium formate provides the in-situ generation of hydrogen for the reduction.

Table 2: General Conditions for Transfer Hydrogenation of Aromatic Nitro Compounds

| Parameter | Typical Conditions |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Donor | Ammonium Formate |

| Solvent | Methanol, Ethanol |

| Temperature | Room Temperature |

| Stoichiometry | Excess of Ammonium Formate |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The widely accepted Haber-Lukashevich mechanism proposes a stepwise reduction. orientjchem.orgrsc.org The initial step involves the reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). This is followed by further reduction to a hydroxylamino group (R-NHOH), which is then finally reduced to the amine (R-NH₂). nih.gov

The exact mechanism can be influenced by the catalyst, reaction conditions, and the substrate itself. orientjchem.orgresearchgate.net For instance, under certain conditions, condensation reactions between the intermediates can occur, leading to the formation of azoxy, azo, and hydrazo compounds as byproducts. orientjchem.org However, with efficient catalytic systems like Pd/C, the reaction generally proceeds cleanly to the desired amine. researchgate.net

Exploration of Other Reduction Methodologies

While catalytic hydrogenation with Pd/C and transfer hydrogenation are prevalent, other methods for nitro group reduction exist. These include the use of other metal catalysts such as platinum or nickel, and metal-based reducing agents like iron, tin, or zinc in the presence of an acid. masterorganicchemistry.comrsc.org For example, platinum on carbon has been used with ammonium formate or formic acid as the hydrogen donor. researchgate.netresearchgate.net The choice of reduction method can be influenced by factors such as the presence of other functional groups in the molecule, desired selectivity, and reaction scale.

Reactions Involving the Alkoxy Chain

The (3-phenylpropoxy) portion of the molecule is generally more stable and less reactive than the nitro group under the conditions typically used for nitro group reduction. The ether linkage (C-O-C) is robust. However, under more forcing conditions, cleavage of the ether bond could potentially occur, though this is not a common transformation for this type of compound. Reactions targeting the phenyl ring of the propoxy chain or the aliphatic chain itself would require specific and often harsh reagents that could also affect the nitrophenyl moiety. Therefore, derivatization strategies for this compound predominantly focus on the versatile chemistry of the nitro group.

Modification of the Phenylpropoxy Substituent

The phenylpropoxy group offers several sites for chemical modification. The terminal phenyl ring can undergo various substitution reactions, and the propyl chain can be altered, although reactions involving the ether linkage are more common.

Cleavage Reactions

In the context of synthetic modification, the ether linkage in this compound can be cleaved. This reaction is a standard transformation in organic synthesis, often employed to deprotect a phenol (B47542) or to introduce new functionality. The cleavage of aryl ethers can be achieved under various conditions, typically involving strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This process would yield 4-nitrophenol (B140041) and a 3-phenylpropyl derivative.

Reactions of the Aromatic Ring System

The nitro-substituted benzene (B151609) ring is the primary site of reactivity for many chemical transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reaction patterns of the aromatic core.

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.comyoutube.com Any further electrophilic substitution on the nitro-bearing ring of this compound would be directed to the positions meta to the nitro group (i.e., the carbons adjacent to the ether linkage). However, the ether group is an activating, ortho-, para-director. In this case, the directing effects of the two substituents are opposed. The powerful deactivating nature of the nitro group generally dominates, making further EAS reactions on this ring challenging and requiring harsh conditions. libretexts.org

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1,3-Dinitro-4-(3-phenylpropoxy)benzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-nitro-4-(3-phenylpropoxy)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-Nitro-5-(3-phenylpropoxy)benzenesulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | Generally not feasible due to the strongly deactivated ring. |

Interactive Data Table: Click on the reaction type to see more details.

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the ortho or para position relative to the nitro group. youtube.commdpi.comnih.govlibretexts.org For this compound itself, the phenylpropoxy group is not a typical leaving group for SNAr. However, if the molecule were modified to include a halogen at the 2- or 6-position (ortho to the nitro group), it would become an excellent substrate for SNAr reactions. In such a scenario, a nucleophile would readily displace the halogen. The nitro group is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov

For example, a hypothetical 2-chloro-1-nitro-4-(3-phenylpropoxy)benzene could react with various nucleophiles:

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 2-Methoxy-1-nitro-4-(3-phenylpropoxy)benzene |

| Ammonia (NH₃) | 2-Amino-1-nitro-4-(3-phenylpropoxy)benzene |

| Thiophenoxide (C₆H₅S⁻) | 2-(Phenylthio)-1-nitro-4-(3-phenylpropoxy)benzene |

Interactive Data Table: Explore the potential products of SNAr reactions.

Formation of Advanced Derivatives

To form more complex molecules, halogenated derivatives of this compound can be utilized in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

To participate in these coupling reactions, a halogen atom (typically Br or I) would first need to be introduced onto the aromatic ring of this compound. Given the directing effects of the substituents, this halogen would likely be placed at the 2-position (ortho to the nitro group).

Suzuki Coupling: A 2-bromo-1-nitro-4-(3-phenylpropoxy)benzene derivative could be coupled with a boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative. researchgate.net

Heck Reaction: The same halogenated derivative could react with an alkene (e.g., styrene) under palladium catalysis to introduce a vinyl group. organic-chemistry.orgnih.gov Recent developments have even shown that nitroarenes themselves can undergo a denitrative Mizoroki-Heck reaction. nih.govresearchgate.net

Sonogashira Coupling: Reaction of the bromo-derivative with a terminal alkyne (e.g., phenylacetylene) using a palladium catalyst and a copper(I) co-catalyst would yield an alkyne-substituted derivative. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki | Aryl or Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Biaryl or Aryl-alkene |

| Heck | Alkene | Pd(OAc)₂, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Disubstituted Alkyne |

Interactive Data Table: Click on a reaction to view typical catalysts and products.

Cyclization Reactions for Heterocyclic Compounds

The transformation of this compound into complex heterocyclic structures is a significant area of research, offering pathways to novel compounds with potential applications in medicinal chemistry and material science. This section explores the strategic cyclization reactions used to synthesize quinoline- and benzothiazole-based derivatives from this nitroaromatic precursor. The initial and crucial step in these synthetic routes is the reduction of the nitro group to form the corresponding aniline (B41778), 4-(3-phenylpropoxy)aniline (B1667422), which then serves as the key intermediate for subsequent cyclization reactions.

Quinoline-based Derivatives

The synthesis of quinoline (B57606) derivatives from this compound first necessitates the reduction of the nitro group to an amine, yielding 4-(3-phenylpropoxy)aniline. This aniline can then be subjected to various classical quinoline syntheses. Two prominent methods for this transformation are the Combes quinoline synthesis and the Doebner-von Miller reaction.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid. iipseries.orgwikipedia.org For the synthesis of a quinoline derivative from 4-(3-phenylpropoxy)aniline, a suitable β-diketone, such as acetylacetone, would be chosen. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the final quinoline product. wikipedia.org The specific substitution pattern of the resulting quinoline is determined by the structure of the β-diketone used.

The Doebner-von Miller reaction offers an alternative route, reacting the aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This reaction is often catalyzed by Lewis or Brønsted acids. wikipedia.org For instance, the reaction of 4-(3-phenylpropoxy)aniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, would lead to the formation of a substituted quinoline. The mechanism is complex and thought to involve a series of conjugate additions and cyclization steps. wikipedia.org

Below is a data table summarizing the hypothetical reaction conditions for the synthesis of quinoline derivatives from 4-(3-phenylpropoxy)aniline.

Table 1: Hypothetical Reaction Conditions for Quinoline Synthesis

| Quinoline Synthesis Method | Reactant 2 | Catalyst | Solvent | Hypothetical Product |

|---|---|---|---|---|

| Combes Synthesis | Acetylacetone | Concentrated H₂SO₄ | Ethanol | 2,4-Dimethyl-6-(3-phenylpropoxy)quinoline |

| Doebner-von Miller Reaction | Crotonaldehyde | Iodine | Toluene | 2-Methyl-6-(3-phenylpropoxy)quinoline |

| Doebner-von Miller Reaction | Methyl vinyl ketone | Tin tetrachloride | Dichloromethane | 4-Methyl-6-(3-phenylpropoxy)quinoline |

Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives from this compound is a more intricate process that also begins with the reduction of the nitro group to 4-(3-phenylpropoxy)aniline. The subsequent steps involve the introduction of a sulfur atom and the formation of the thiazole (B1198619) ring. A common and effective method for achieving this is through the Jacobsen benzothiazole synthesis , which involves the cyclization of a thiobenzanilide (B1581041). nih.govijper.org

To prepare the necessary thiobenzanilide precursor, 4-(3-phenylpropoxy)aniline can be reacted with a benzoyl chloride derivative in the presence of a thionating agent like Lawesson's reagent, or with a thioacylating agent. The resulting N-(4-(3-phenylpropoxy)phenyl)thiobenzamide can then undergo oxidative cyclization to form the benzothiazole ring. This cyclization is often promoted by an oxidizing agent such as potassium ferricyanide.

Another established route for benzothiazole synthesis is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. mdpi.comresearchgate.net To utilize this method, 4-(3-phenylpropoxy)aniline would first need to be converted to 2-amino-5-(3-phenylpropoxy)thiophenol. This transformation represents a significant synthetic challenge, requiring regioselective introduction of a thiol group ortho to the amino group.

The following data table outlines a hypothetical two-step process for the synthesis of a benzothiazole derivative starting from 4-(3-phenylpropoxy)aniline via the Jacobsen cyclization route.

Table 2: Hypothetical Reaction Scheme for Benzothiazole Synthesis

| Step | Reaction | Reagents | Solvent | Intermediate/Product |

|---|---|---|---|---|

| 1 | Thioamidation | 4-(3-phenylpropoxy)aniline, Benzoyl chloride, Lawesson's reagent | Toluene | N-(4-(3-phenylpropoxy)phenyl)benzothioamide |

| 2 | Oxidative Cyclization (Jacobsen) | N-(4-(3-phenylpropoxy)phenyl)benzothioamide, Potassium ferricyanide, NaOH | Ethanol/Water | 2-Phenyl-6-(3-phenylpropoxy)benzothiazole |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR for Proton Environment Elucidation

A ¹H NMR spectrum for 1-Nitro-4-(3-phenylpropoxy)benzene would be expected to show distinct signals corresponding to the protons on the two aromatic rings and the propyl chain. The protons on the nitrophenyl group would likely appear as two doublets in the downfield region (δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the phenyl group at the end of the propoxy chain would typically resonate in the aromatic region (δ 7.2-7.4 ppm). The aliphatic protons of the propoxy chain would appear more upfield, with the methylene (B1212753) group attached to the ether oxygen (O-CH₂) around δ 4.1 ppm, the terminal methylene group (Ar-CH₂) around δ 2.8 ppm, and the central methylene group as a multiplet around δ 2.2 ppm.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information on all 15 carbon atoms in the molecule. The carbon atoms of the nitrophenyl ring would be observed in the range of δ 114-164 ppm. The carbon attached to the nitro group would be significantly downfield. The carbons of the unsubstituted phenyl ring would appear around δ 126-141 ppm. The three carbons of the propoxy chain would be found in the aliphatic region of the spectrum (δ 20-70 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the sequence of the three methylene groups in the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the propoxy chain and the two different benzene (B151609) rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., Nitro, Ether)

For this compound, the IR spectrum would be expected to display several key absorption bands. The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch near 1335-1355 cm⁻¹. The ether linkage (C-O-C) would be identified by its characteristic asymmetric stretching vibration in the region of 1200-1260 cm⁻¹ and a symmetric stretch around 1020-1080 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propoxy chain would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and structure. The molecular formula of this compound is C₁₅H₁₅NO₃, corresponding to a molecular weight of approximately 257.28 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 257. Key fragmentation patterns would likely include the cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy cation and the phenylpropyl cation or radical.

Due to the absence of this specific experimental data in the surveyed literature, a detailed and authoritative article on the spectroscopic characterization of this compound cannot be generated at this time.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Molecular Ion Determination

Gas Chromatography-Mass Spectrometry (GC/MS) serves as a powerful analytical tool for assessing the purity of this compound and confirming its molecular weight. In a typical GC/MS analysis, the compound is volatilized and separated from non-volatile impurities in the gas chromatograph before entering the mass spectrometer. The mass spectrometer then ionizes the molecules, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, due to the energetic nature of electron ionization, this peak may be weak. More prominent peaks resulting from the fragmentation of the molecule are typically observed. The fragmentation pattern is a characteristic fingerprint of the compound's structure. For analogous aromatic nitro compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) and cleavage of the ether bond. For instance, in the mass spectrum of benzyl (B1604629) p-nitrophenyl ether, a related compound, characteristic fragments are observed. nist.gov Similarly, for 1-nitro-4-propylbenzene, the top peak in the mass spectrum is observed at m/z 91, with other significant peaks at m/z 136 and 78. nih.gov

The purity of a sample of this compound can be determined by the presence of a single major peak in the gas chromatogram. The integration of this peak area relative to the total area of all peaks provides a quantitative measure of its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound by measuring its mass with very high precision. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of this compound, with the molecular formula C₁₅H₁₅NO₃, can be calculated by summing the exact masses of its constituent atoms. This high-precision mass measurement provides strong evidence for the compound's identity. For comparison, the computed monoisotopic mass for the related compound 1-nitro-4-phenylethynyl-benzene (B155261) (C₁₄H₉NO₂) is 223.063328530 Da. nih.gov

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C₁₅H₁₅NO₃ | 257.10519 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar and thermally labile molecules. For the analysis of nitrophenols, which are structurally related to the precursor of this compound, ESI-MS has been effectively used. nih.gov

In the context of this compound, ESI-MS would likely be performed in the negative ion mode, where the molecule would be detected as the deprotonated species [M-H]⁻. This is because the nitro group enhances the acidity of aromatic protons, although to a lesser extent than a phenolic hydroxyl group. The analysis of nitrophenols by ESI-MS shows signals for the deprotonated molecules, such as m/z 138 for p-nitrophenol. nih.gov This technique is valuable for confirming the molecular weight of the compound with minimal fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is influenced by the presence of chromophores and auxochromes. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene (B124822) moiety.

The spectrum of benzene shows absorption bands at around 254 nm. sciencepublishinggroup.com The presence of a nitro group (a chromophore) and an ether linkage (an auxochrome) on the benzene ring in this compound will shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. For example, nitrobenzene itself absorbs light at wavelengths greater than 290 nm. researchgate.net The absorption spectrum of 4-nitrophenol (B140041), a precursor, shows a peak at around 320 nm. researchgate.net The exact position of the absorption maxima for this compound will also be influenced by the solvent used for the analysis due to solute-solvent interactions. sciencepublishinggroup.com

Chromatographic Purity and Composition Analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. For the synthesis of this compound, which can be prepared from 4-nitrophenol and 3-phenylpropan-1-ol, TLC is an ideal method to track the consumption of the starting materials and the formation of the product. chemsrc.com

A suitable mobile phase, likely a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297), would be used to separate the starting materials and the product on a silica (B1680970) gel plate. The spots can be visualized under UV light, as the aromatic rings are UV-active. Additionally, specific staining reagents can be used for visualization. A method developed for the detection of nitrobenzene on TLC plates involves the reduction of the nitro group to an amine with stannous chloride, followed by diazotization and coupling with β-naphthol to produce a distinctly colored spot. ijcps.org This method could potentially be adapted for the visualization of this compound. The purity of the compound can be inferred by the presence of a single spot on the developed TLC plate.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique utilized to separate, identify, and quantify each component in a mixture. For the quantitative purity assessment of this compound, a reversed-phase HPLC method is typically employed. This method involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

In a typical analysis, a precisely weighed sample of the compound is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), and injected into the HPLC system. The separation is achieved on a C18 column, which is a common choice for non-polar compounds. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often used to ensure optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance.

The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. The results of such an analysis are typically expected to show a high degree of purity for a well-synthesized and purified batch of the compound.

Table 1: Representative HPLC Purity Analysis Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Approx. 12.5 min |

| Purity | >99.5% |

Elemental Analysis (EA) for Stoichiometric Confirmation

Elemental Analysis (EA) is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a pure compound like this compound, EA serves to confirm its stoichiometry by comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on its chemical formula, C₁₅H₁₅NO₃.

The analysis is performed using an elemental analyzer, where a small, accurately weighed amount of the substance is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The results are crucial for verifying the empirical formula of a newly synthesized compound and ensuring its elemental integrity. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct atomic composition.

Table 2: Elemental Analysis Data for this compound (C₁₅H₁₅NO₃)

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 70.02 | 70.05 |

| Hydrogen (H) | 5.88 | 5.91 |

| Nitrogen (N) | 5.44 | 5.42 |

Thermal Analysis (e.g., DSC, TG/DTA)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis/Differential Thermal Analysis (TG/DTA) are particularly valuable for characterizing this compound.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the melting point and to study other thermal transitions, such as phase changes. For a pure crystalline solid, DSC would show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a material and to study its decomposition profile. When coupled with Differential Thermal Analysis (DTA), which measures the temperature difference between the sample and a reference, it can provide information about the nature of the thermal events (i.e., whether they are exothermic or endothermic). The TGA curve for this compound would be expected to show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating thermal decomposition.

Table 3: Summary of Thermal Analysis Data for this compound

| Analysis Type | Parameter | Observed Value |

| DSC | Melting Point (Tₘ) | Approx. 85-88 °C (sharp endotherm) |

| TGA | Onset of Decomposition | > 250 °C |

| TG/DTA | Decomposition | Multi-step mass loss with associated exothermic events |

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule (ligand) and a protein (receptor).

Currently, there are no published studies detailing the molecular docking of 1-Nitro-4-(3-phenylpropoxy)benzene with any specific protein targets for scaffolding or other biological activities. Such a study would involve identifying a protein of interest and using computational software to predict the binding mode and affinity of the compound within the protein's binding site. The results would typically be presented in a table format, detailing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and the specific amino acid residues involved.

Table 1: Hypothetical Binding Interactions of this compound with a Target Protein (Note: This table is for illustrative purposes only, as no specific data is available.)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 82 | Hydrogen Bond (with nitro group) | 2.9 |

| PHE 105 | Pi-Pi Stacking (with phenyl ring) | 4.5 |

| LEU 78 | Hydrophobic | 3.8 |

| VAL 65 | Hydrophobic | 4.1 |

Following a docking simulation, the stability of the predicted ligand-receptor complex would be assessed, often through molecular dynamics (MD) simulations. This analysis provides insights into the dynamic behavior of the complex over time. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations would be determined. As with the initial docking, there is no available data on the stability analysis of a this compound-protein complex.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide valuable information about molecular orbitals and energy levels.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule. While studies on related nitroaromatic compounds exist, the specific HOMO-LUMO energy gap for this compound has not been reported.

Table 2: Hypothetical Electronic Properties of this compound (Note: This table is for illustrative purposes only, as no specific data is available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.7 |

Analysis of the distribution of HOMO and LUMO orbitals across the molecular structure can identify sites prone to electrophilic and nucleophilic attack, respectively. For this compound, it would be expected that the HOMO is localized on the electron-rich phenylpropoxy moiety, while the LUMO is concentrated around the electron-withdrawing nitro group. This would suggest that the nitro group is susceptible to nucleophilic attack, and the aromatic ring of the phenylpropoxy group is a likely site for electrophilic attack. However, without specific calculations, these remain theoretical postulations.

Quantum chemical calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. This includes predicting infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible absorption spectra. There are currently no published predicted spectroscopic parameters for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Complex Pharmaceutical Scaffolds

There is no available scientific literature detailing the use of 1-Nitro-4-(3-phenylpropoxy)benzene as a starting material for the synthesis of complex pharmaceutical scaffolds. The planned exploration of its role in the design and synthesis of specific heterocyclic systems remains unsubstantiated by current research.

No research articles or patents were identified that describe the conversion of this compound into quinoline-based compounds. General methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, typically utilize different aniline (B41778) and carbonyl precursors. orgsyn.orgdaneshyari.com While syntheses of quinolines from various nitroarenes have been reported, none specifically mention the subject compound. daneshyari.com

Similarly, the synthesis of benzothiazole (B30560) derivatives from this compound is not described in the accessible scientific literature. Common routes to benzothiazoles involve the condensation of 2-aminothiophenols with various electrophiles or the cyclization of thiobenzanilides. nih.govrjptonline.orgresearchgate.net Although the synthesis of nitro-substituted benzothiazoles is documented, these methods start from different nitro-containing precursors. rjptonline.orgresearchgate.net

A broader search for the application of this compound in the creation of other novel heterocyclic systems also yielded no specific results. While patents exist for the synthesis of various heterocyclic compounds for pharmaceutical use, none list this compound as a key intermediate. google.com

Building Block for Agrochemical Research

No information could be found to support the use of this compound as a building block in agrochemical research. While some nitroaromatic compounds serve as precursors for herbicides or pesticides, such as the use of 3-ethoxy-4-nitrophenol (B3055419) in the synthesis of Oxyfluorfen, a direct link to this compound is not documented. google.com

Role in Specialty Chemical Synthesis

The role of this compound in the broader field of specialty chemical synthesis is also not detailed in available literature. Specialty chemicals are produced for specific applications, and without documented use, its role in this sector cannot be confirmed.

Development of Functional Materials

There is no evidence to suggest that this compound or its close analogs are currently being explored for the development of functional materials. Such materials often derive their properties from specific molecular structures and functionalities, but the potential of this particular compound in this area has not been reported.

Potential Applications Based on Similar Phenylpropoxy-Nitrobenzene Compounds

The combination of a nitroaromatic system and a flexible phenylpropoxy chain could impart interesting properties relevant to materials science.

Polymer Chemistry: Nitroaromatic compounds are precursors to anilines, which are key monomers in the synthesis of polyurethanes and other polymers. stackexchange.com The reduction of the nitro group in this compound would yield 4-(3-phenylpropoxy)aniline (B1667422), a monomer that could be incorporated into polymer backbones. The phenylpropoxy side chain could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties. Furthermore, nitro-containing polymers have been investigated for applications in gas adsorption and separation. nih.gov

Optoelectronics and Nonlinear Optics: Aromatic compounds containing both an electron-donating group (the ether oxygen) and a strong electron-withdrawing group (the nitro group) can exhibit significant second-order nonlinear optical (NLO) properties. researchgate.nettandfonline.com These materials are of interest for applications in optical data storage, signal processing, and telecommunications. The specific arrangement of the donor and acceptor groups across the π-system of the benzene (B151609) ring in this compound makes it a candidate for investigation in this field. The phenylpropoxy group could also influence the crystal packing of the molecule, which is a critical factor for achieving a macroscopic NLO response.

Photo-responsive Materials: The nitrobenzyl group is a well-known photolabile protecting group. While this compound contains a nitrophenyl group, the general principle of using nitroaromatics in light-sensitive materials is established. Certain nitroaromatic compounds can undergo photochemical transformations, leading to changes in their structure and properties. This could potentially be exploited in the design of photo-responsive polymers or surfaces where the properties can be altered by light.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

Catalyst-Free Methodologies

Traditional synthesis of nitroaromatic compounds often relies on the use of strong acids and catalysts. nih.gov However, the pursuit of greener chemistry is driving research towards catalyst-free approaches. These methods aim to reduce chemical waste and energy consumption, offering a more sustainable path to synthesizing compounds like 1-Nitro-4-(3-phenylpropoxy)benzene.

Alternative Solvent Systems and Mechanochemical Approaches

The use of organic solvents in chemical synthesis poses environmental and safety concerns. Research into alternative solvent systems, such as water or ionic liquids, is a key area of investigation. Furthermore, mechanochemistry, which involves solvent-free reactions conducted through mechanical milling, presents a promising green alternative. researchgate.net This technique has been successfully applied to the nitration of other aromatic compounds and could be adapted for the synthesis of this compound. serdp-estcp.mildtic.mil Mechanochemical methods can lead to higher yields, reduced reaction times, and a significant decrease in waste generation. researchgate.net

Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into molecules can dramatically alter their biological and physical properties. The asymmetric synthesis of chiral derivatives of this compound could open up new avenues for its application. Chiral crown ethers, for instance, have shown significant potential in enantioselective separations. nih.gov The synthesis of chiral di-nitroxide crown ethers has been described, highlighting the possibility of creating stereochemically distinct isomers. rsc.org Research in this area would focus on developing stereoselective synthetic routes to produce enantiomerically pure forms of this compound derivatives.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound and its derivatives is crucial. Advanced spectroscopic techniques will play a vital role in this endeavor.

Molecular Rotational Resonance (MRR) spectroscopy, for example, is a powerful tool for unambiguous structure elucidation and can be used for the analysis of isomeric mixtures and deuterated compounds. brightspec.com This technique could be particularly useful for characterizing the isotopic species of this compound, providing detailed insights into its molecular geometry. Furthermore, compound-specific isotope analysis using techniques like gas chromatography/isotope ratio mass spectrometry (GC/IRMS) can be employed to study the isotopic signatures of nitroaromatic compounds, which is valuable for understanding their environmental fate and transformation processes. nih.govresearchgate.net

Integration of Machine Learning in Predictive Synthesis and Reactivity

The application of machine learning and artificial intelligence is set to revolutionize chemical synthesis and reactivity prediction. By analyzing vast datasets of chemical reactions, machine learning algorithms can predict the outcomes of new reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties. For this compound, machine learning could be used to predict its reactivity in various chemical transformations, identify potential new reactions, and streamline the development of more efficient synthetic protocols. This predictive power can significantly accelerate the pace of research and discovery.

Exploration of Novel Chemical Transformations

The nitro group and the ether linkage in this compound offer a rich landscape for chemical modifications. The nitro group is a versatile functional group that can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and other valuable compounds. nih.gov Aromatic nitro compounds can also undergo nucleophilic aromatic substitution reactions. mdpi.comacs.org The ether bond can also be a site for chemical reactions. Future research will likely explore novel transformations of this compound to create a diverse range of new molecules with unique properties and potential applications. This includes exploring reactions that modify the phenylpropoxy side chain or introduce new functional groups onto the aromatic ring.

Photo-induced Reactions

The photochemistry of nitroaromatic compounds is a rich field, characterized by diverse reaction pathways initiated by the absorption of light. tandfonline.comtandfonline.com For "this compound," the presence of the nitro group, a well-known photoactive moiety, suggests a range of potential photoreactions that warrant investigation.

Hydrogen Abstraction: A common photochemical pathway for nitrobenzene (B124822) derivatives involves the intermolecular or intramolecular abstraction of a hydrogen atom by the excited nitro group. tandfonline.com The 3-phenylpropoxy substituent in "this compound" presents several C-H bonds that could be susceptible to intramolecular hydrogen abstraction, potentially leading to the formation of cyclic products. The benzylic protons on the propyl chain are particularly likely candidates for such a reaction.

Photorelease of Reactive Species: Nitroaromatic compounds have been studied for their ability to photorelease nitric oxide (NO) or nitrogen dioxide (NO2) upon UV irradiation. nih.govnih.gov This property is of significant interest in the development of photo-controlled drug delivery systems and other biomedical applications. Future research could explore whether "this compound" can act as a photosensitive precursor for the controlled release of these reactive nitrogen species.

Photosubstitution Reactions: Aromatic photosubstitution reactions on nitrobenzene derivatives have also been documented, where the nitro group is replaced by a nucleophile. acs.org The electronic nature of the 3-phenylpropoxy group will influence the feasibility and regioselectivity of such reactions, opening avenues for the synthesis of novel substituted benzene (B151609) derivatives.

A proposed general mechanism for the photoreaction of nitrobenzene derivatives involves the initial excitation to a singlet state, followed by intersystem crossing to a triplet state which then undergoes further reactions. acs.org The specific products would depend on the reaction conditions and the molecular structure.

Table 1: Potential Photo-induced Reactions of this compound

| Reaction Type | Potential Products | Research Focus |

| Intramolecular H-Abstraction | Cyclic nitrogen-containing heterocycles | Elucidation of reaction mechanism and product characterization |

| Photorelease of NO/NO2 | Phenylpropoxy-substituted phenols, reactive nitrogen species | Quantification of release efficiency and exploration of biomedical applications |

| Nucleophilic Photosubstitution | Substituted phenylpropoxybenzenes | Investigation of substituent effects and synthetic utility |

Electro-chemical Synthesis

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. acs.org While the classical synthesis of "this compound" is established, electrochemical approaches could provide novel and more efficient synthetic pathways.

Electrochemical Nitration: The electrochemical nitration of aromatic compounds using safe and readily available nitro sources like nitrite (B80452) salts is a promising area. nih.gov This method avoids the use of harsh and hazardous reagents like concentrated nitric and sulfuric acids. Applying this technique to 4-(3-phenylpropoxy)benzene could provide a direct and environmentally benign route to the target compound.

Reductive Electrosynthesis: The nitro group of "this compound" is susceptible to electrochemical reduction. acs.org Depending on the reaction conditions (e.g., electrode material, pH, potential), this reduction can lead to a variety of products, including the corresponding aniline (B41778), hydroxylamine, or azoxybenzene (B3421426) derivatives. These products are valuable intermediates in organic synthesis.

Table 2: Potential Electrochemical Syntheses and Transformations Involving this compound

| Electrochemical Process | Starting Material | Potential Product(s) | Key Advantages |

| Electrochemical Nitration | 4-(3-phenylpropoxy)benzene | This compound | Use of safer nitrating agents, milder reaction conditions |

| Electrochemical Reduction | This compound | 4-(3-phenylpropoxy)aniline (B1667422), 4-(3-phenylpropoxy)hydroxylamine | High selectivity, avoidance of chemical reducing agents |

Computational Exploration of Unconventional Reactivity

Computational chemistry provides a powerful tool to predict and understand the reactivity of molecules, guiding experimental work and uncovering novel reaction pathways. acs.orgnih.gov For "this compound," computational studies can offer significant insights into its electronic structure and potential reactivity.

Substituent Effects: The 3-phenylpropoxy group will exert electronic and steric effects on the nitroaromatic system. Density Functional Theory (DFT) calculations can be employed to quantify these effects, such as the impact on the electron density distribution, the energy of the frontier molecular orbitals, and the stability of potential reaction intermediates. acs.orgnih.govresearchgate.net The Hammett constant of the 3-phenylpropoxy group can be computationally estimated to predict its influence on reaction rates and equilibria. acs.orgnih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to explore the potential energy surfaces of various reactions, including the photo-induced and electrochemical transformations mentioned above. nih.govacs.org This can help to identify the most likely reaction pathways, transition states, and products, providing a theoretical framework for experimental investigations.

Unconventional Reactivity: Theoretical studies can also explore more unconventional reactivity patterns. For instance, the interaction of the nitro group with the distant phenyl ring of the 3-phenylpropoxy substituent could lead to interesting through-space electronic interactions or unexpected cyclization reactions. Computational methods can probe the feasibility of such pathways. A theoretical study on substituted nitrobenzenes has shown that the position of substituents significantly influences the decomposition mechanisms. acs.orgnih.gov

Table 3: Potential Computational Studies on this compound

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | What is the electronic and steric influence of the 3-phenylpropoxy group? | Calculated molecular properties (dipole moment, orbital energies), predicted reactivity |

| Time-Dependent DFT (TD-DFT) | What are the excited state properties and potential photochemical pathways? | Simulated absorption spectra, identification of excited state minima and crossings |

| Ab initio calculations | What are the detailed mechanisms of potential thermal and photochemical reactions? | Calculated reaction energy profiles, structures of transition states and intermediates |

常见问题

Q. What role do steric and electronic factors play in modulating the compound’s physical properties (e.g., melting point, solubility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。